molecular formula C10H12F2O2Si B13698252 (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane

Cat. No.: B13698252
M. Wt: 230.28 g/mol
InChI Key: PLQLRKQUAVQDHN-UHFFFAOYSA-N
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Description

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a benzodioxole ring substituted with two fluorine atoms and a trimethylsilane group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane typically involves the introduction of the trimethylsilane group to the benzodioxole ring. One common method includes the reaction of (2,2-difluorobenzo[d][1,3]dioxol-5-yl)boronic acid with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, which can influence its binding affinity to biological targets. The trimethylsilane group can also play a role in modulating the compound’s reactivity and interactions with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine: Contains a methanamine group instead of trimethylsilane.

    (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile: Features an acetonitrile group.

    1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile: Includes a cyclopropane ring.

Uniqueness

The uniqueness of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane lies in its combination of the benzodioxole ring with fluorine atoms and a trimethylsilane group. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .

Properties

Molecular Formula

C10H12F2O2Si

Molecular Weight

230.28 g/mol

IUPAC Name

(2,2-difluoro-1,3-benzodioxol-5-yl)-trimethylsilane

InChI

InChI=1S/C10H12F2O2Si/c1-15(2,3)7-4-5-8-9(6-7)14-10(11,12)13-8/h4-6H,1-3H3

InChI Key

PLQLRKQUAVQDHN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(C=C1)OC(O2)(F)F

Origin of Product

United States

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